6-(4-Methylphenyl)oxan-2-ol

Description

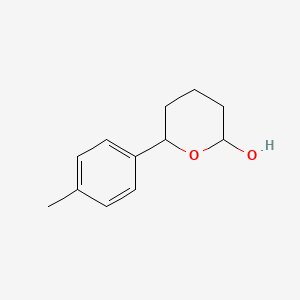

6-(4-Methylphenyl)oxan-2-ol is a cyclic ether alcohol characterized by a tetrahydropyran (oxane) backbone with a hydroxyl group at position 2 and a 4-methylphenyl substituent at position 5.

Properties

CAS No. |

675877-53-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

6-(4-methylphenyl)oxan-2-ol |

InChI |

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h5-8,11-13H,2-4H2,1H3 |

InChI Key |

XZVOEABNHPGYLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC(O2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)oxan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with 2-oxanone under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-methylphenyl-substituted oxiranes. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)oxan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxane ring into more saturated derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(4-methylphenyl)oxan-2-one, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

6-(4-Methylphenyl)oxan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)oxan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-1-propanol

- Structure : A linear primary alcohol with a 4-methylphenyl group at position 1 ().

- Conformational Rigidity: The oxane ring in 6-(4-methylphenyl)oxan-2-ol imposes steric constraints, reducing rotational freedom compared to the flexible propanol chain. This rigidity may enhance thermal stability .

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

- Structure: A pyridazinone derivative with a 4-methylphenyl group ().

- Key Differences: Bioactivity: The pyridazinone core in this compound exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM), suggesting that heterocyclic systems enhance bioactivity compared to oxane-based alcohols like this compound. Solubility: The pyridazinone’s polar carbonyl group increases water solubility relative to the hydrophobic oxane ring, which may limit the bioavailability of this compound in aqueous environments .

Disulfonamide Derivatives (5a and 5b)

- Structure : Sulfonamide-functionalized pyridines with 4-methylphenyl groups ().

- Key Differences :

- Acidity and Hydrogen Bonding : Sulfonamide groups in 5a/5b are more acidic (pKa ~10) than the hydroxyl group in this compound (pKa ~16–18), enabling stronger hydrogen bonds and improved solubility in polar solvents.

- Molecular Weight : The disulfonamide derivatives (MW = 645.79) are significantly larger than this compound (estimated MW = 192.25), impacting pharmacokinetic properties like membrane permeability .

6-Methoxy-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methylheptan-2-ol

- Structure: A branched heptanol with oxazole and methoxyphenyl groups ().

- Key Differences: Electronic Effects: The oxazole ring introduces electron-withdrawing effects, altering electronic distribution compared to the electron-donating methyl group in this compound. Steric Hindrance: The bulky oxazole and methoxy substituents in this compound reduce solubility in nonpolar solvents compared to the simpler oxane derivative .

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

- Structure: A Schiff base derivative with ethoxy and imino groups ().

- Key Differences: Planarity and Crystallinity: The conjugated imino group enhances planarity, promoting crystalline packing (as seen in related structures), whereas the non-planar oxane ring in this compound may lead to amorphous solid forms. Applications: Schiff bases are often used in coordination chemistry, while oxane alcohols are more likely to serve as intermediates in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.